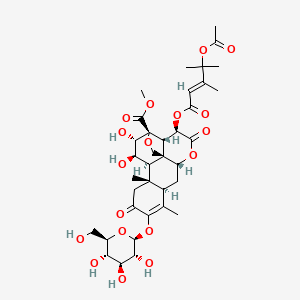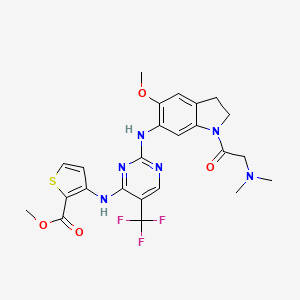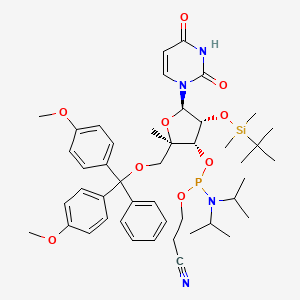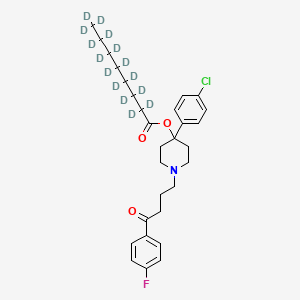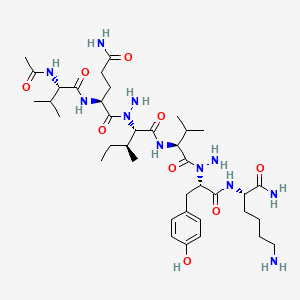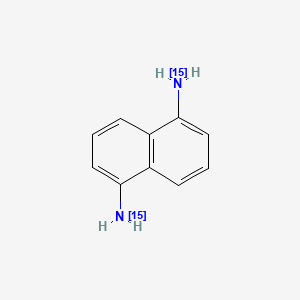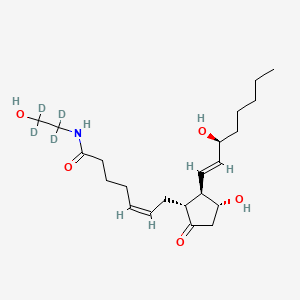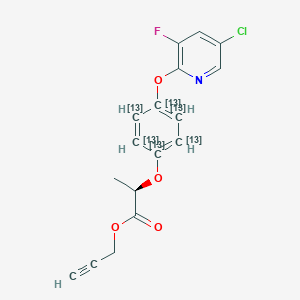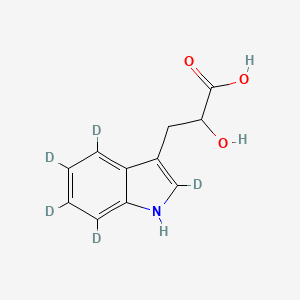
DL-Indole-3-lactic Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Indole-3-lactic Acid-d5: is a deuterium-labeled derivative of indole-3-lactic acid. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C₁₁H₆D₅NO₃, and it has a molecular weight of 210.24 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Indole-3-lactic Acid-d5 can be synthesized through the deuteration of indole-3-lactic acid. The process involves the incorporation of deuterium atoms into the indole-3-lactic acid molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions .
Industrial Production Methods: The industrial production of this compound involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The process typically requires specialized equipment and conditions to ensure the incorporation of deuterium atoms into the compound .
Análisis De Reacciones Químicas
Types of Reactions: DL-Indole-3-lactic Acid-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield indole-3-acetic acid derivatives, while reduction reactions may produce indole-3-propionic acid derivatives .
Aplicaciones Científicas De Investigación
DL-Indole-3-lactic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mecanismo De Acción
The mechanism of action of DL-Indole-3-lactic Acid-d5 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in tryptophan metabolism, leading to the production of various indole derivatives. These derivatives play a crucial role in regulating immune responses and maintaining intestinal homeostasis .
Comparación Con Compuestos Similares
- Indole-3-lactic acid
- Indole-3-acetic acid
- Indole-3-propionic acid
- Indole-3-butyric acid
Comparison: DL-Indole-3-lactic Acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies. Compared to its non-deuterated counterparts, this compound offers improved accuracy and reliability in experimental results .
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
2-hydroxy-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/i1D,2D,3D,4D,6D |
Clave InChI |
XGILAAMKEQUXLS-SNOLXCFTSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(C(=O)O)O)[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


